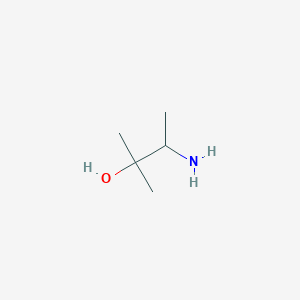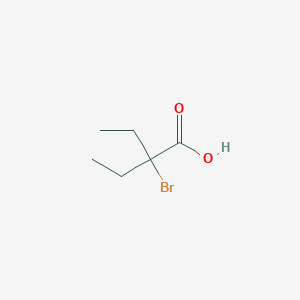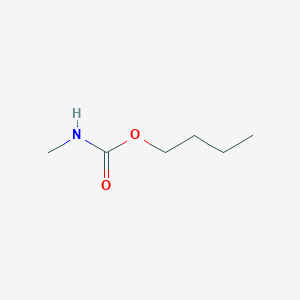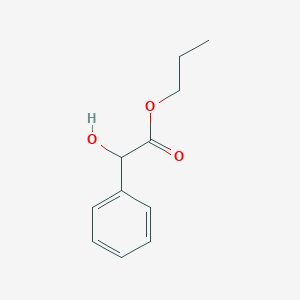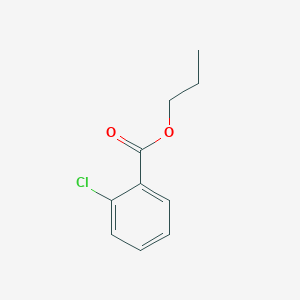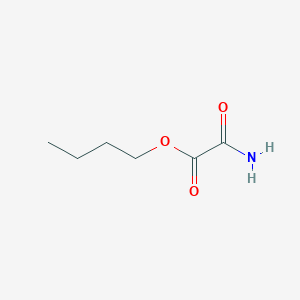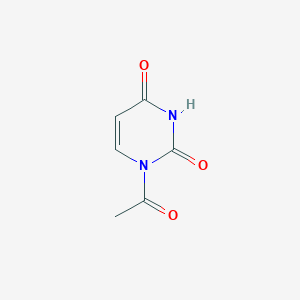
1-N-Acetyluracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-Acetyluracil (1-N-AU) is a synthetic nucleoside analog that has been studied for its potential applications in a wide range of scientific research fields. 1-N-AU is a structural analog of the natural nucleoside uracil, and has been studied for its ability to act as a precursor for the synthesis of uridine, a key component of RNA. It has also been studied for its potential applications in gene editing and gene therapy, as well as its ability to act as a DNA and RNA polymerase inhibitor.
Aplicaciones Científicas De Investigación
Antioxidant Therapy and Disease Management
N-acetylated compounds, like N-acetylcysteine (NAC), have been extensively studied for their antioxidant properties and potential in treating psychiatric disorders. NAC, as a precursor to the antioxidant glutathione, plays a crucial role in modulating glutamatergic, neurotrophic, and inflammatory pathways. This has led to its application in treating conditions such as addiction, schizophrenia, and bipolar disorder. The compound's ability to increase brain glutathione levels suggests its utility in managing chronic schizophrenia and potentially other neuropsychiatric disorders (Dean et al., 2011; Berk et al., 2008).
Enhancing Cellular Immunity
Research demonstrates NAC's potential in boosting cellular immunity, especially in elderly individuals at high risk for influenza and influenza-like illnesses. A study highlighted NAC's efficacy in reducing the severity and frequency of these conditions, proposing its role in attenuating viral symptomatology by modulating the immune response (De Flora et al., 1997).
Neuroprotection and Cognitive Health
NAC has shown promise in neuroprotection and the potential to counteract neurodegenerative and mental health diseases. Its mechanisms of action include influencing glutamatergic transmission, glutathione levels, neurotrophins, mitochondrial function, and anti-inflammatory pathways. These effects are pertinent in exploring treatments for Alzheimer's and Parkinson's diseases, autism, and even age-related cognitive decline (Berk et al., 2013).
Drug Delivery and Molecular Medicine
Innovative approaches to drug delivery have explored the use of N-acetylated compounds. For instance, N-acetylcysteine has been attached to poly(amidoamine) dendrimers via disulfide linkages to create drug conjugates for targeted delivery. This method aims to enhance the efficacy of NAC in treating conditions like neuroinflammation by ensuring a controlled release of the drug at the site of action, thereby increasing antioxidant activity significantly (Kurtoglu et al., 2009).
Antihypoxic Properties
Exploratory research on complex compounds combining oxymethyluracil with acetylcysteine has indicated potential antihypoxic effects, particularly in models of histotoxic hypoxia. These findings suggest that such compounds could offer protective benefits against hypoxic conditions, warranting further investigation for their therapeutic applications (Repina et al., 2022).
Propiedades
IUPAC Name |
1-acetylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4(9)8-3-2-5(10)7-6(8)11/h2-3H,1H3,(H,7,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYCBODEFCKFDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20313068 |
Source


|
| Record name | NSC266142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20313068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40338-28-1 |
Source


|
| Record name | NSC266142 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC266142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20313068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


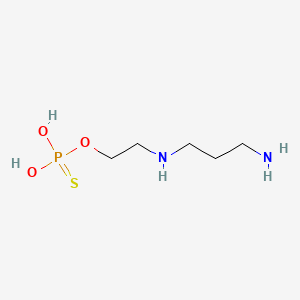
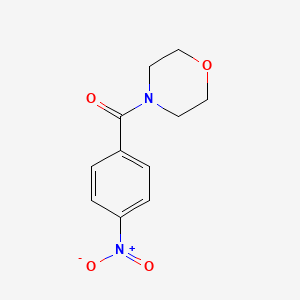
![Dibenzo[b,d]furan-2-carbaldehyde](/img/structure/B1267318.png)
